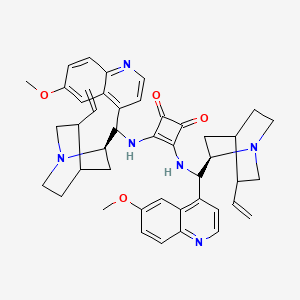
3,4-Bis(((1R)-(6-methoxyquinolin-4-yl)(5-vinylquinuclidin-2-yl)methyl)amino)cyclobut-3-ene-1,2-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Bis(((1R)-(6-methoxyquinolin-4-yl)(5-vinylquinuclidin-2-yl)methyl)amino)cyclobut-3-ene-1,2-dione is a chiral squaramide organocatalyst. This compound has been extensively studied in the field of molecular recognition due to its strong hydrogen-bonding activity. It is known for its unique structure, which includes a cyclobutene-1,2-dione core and two quinoline-based substituents.
Vorbereitungsmethoden
The synthesis of 3,4-Bis(((1R)-(6-methoxyquinolin-4-yl)(5-vinylquinuclidin-2-yl)methyl)amino)cyclobut-3-ene-1,2-dione involves several steps. The general synthetic route includes the following steps:
Formation of the cyclobutene-1,2-dione core: This is typically achieved through a cyclization reaction involving appropriate precursors.
Attachment of the quinoline-based substituents:
Final coupling: The final step involves coupling the quinoline-substituted intermediates to the cyclobutene-1,2-dione core under specific reaction conditions.
Analyse Chemischer Reaktionen
3,4-Bis(((1R)-(6-methoxyquinolin-4-yl)(5-vinylquinuclidin-2-yl)methyl)amino)cyclobut-3-ene-1,2-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the quinoline moieties or the cyclobutene-1,2-dione core.
Substitution: Nucleophilic and electrophilic substitution reactions can be carried out on the quinoline rings or the vinyl groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3,4-Bis(((1R)-(6-methoxyquinolin-4-yl)(5-vinylquinuclidin-2-yl)methyl)amino)cyclobut-3-ene-1,2-dione has several scientific research applications:
Chemistry: It is used as a chiral organocatalyst in asymmetric synthesis, facilitating the formation of chiral products with high enantioselectivity.
Biology: The compound’s strong hydrogen-bonding activity makes it useful in studying molecular recognition processes.
Industry: It can be used in the synthesis of complex organic molecules and materials.
Wirkmechanismus
The mechanism of action of 3,4-Bis(((1R)-(6-methoxyquinolin-4-yl)(5-vinylquinuclidin-2-yl)methyl)amino)cyclobut-3-ene-1,2-dione involves its ability to form strong hydrogen bonds with various substrates. This hydrogen-bonding capability allows it to act as an effective organocatalyst, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific reaction and substrate being studied.
Vergleich Mit ähnlichen Verbindungen
3,4-Bis(((1R)-(6-methoxyquinolin-4-yl)(5-vinylquinuclidin-2-yl)methyl)amino)cyclobut-3-ene-1,2-dione can be compared with other chiral squaramide organocatalysts. Similar compounds include:
3,4-Bis(((1R)-quinolin-4-yl(5-vinylquinuclidin-2-yl)methyl)amino)cyclobut-3-ene-1,2-dione: This compound has a similar structure but lacks the methoxy group on the quinoline ring.
3,4-Bis(((1S)-quinolin-4-yl((2S)-5-vinylquinuclidin-2-yl)methyl)amino)cyclobut-3-ene-1,2-dione: Another similar compound with different stereochemistry.
The uniqueness of this compound lies in its specific substitution pattern and strong hydrogen-bonding activity, which make it a valuable tool in asymmetric synthesis and molecular recognition studies.
Eigenschaften
Molekularformel |
C44H48N6O4 |
|---|---|
Molekulargewicht |
724.9 g/mol |
IUPAC-Name |
3,4-bis[[[(2R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl]amino]cyclobut-3-ene-1,2-dione |
InChI |
InChI=1S/C44H48N6O4/c1-5-25-23-49-17-13-27(25)19-37(49)39(31-11-15-45-35-9-7-29(53-3)21-33(31)35)47-41-42(44(52)43(41)51)48-40(38-20-28-14-18-50(38)24-26(28)6-2)32-12-16-46-36-10-8-30(54-4)22-34(32)36/h5-12,15-16,21-22,25-28,37-40,47-48H,1-2,13-14,17-20,23-24H2,3-4H3/t25?,26?,27?,28?,37-,38-,39?,40?/m1/s1 |
InChI-Schlüssel |
WZTVJDROWJGQKR-NJCWGOIKSA-N |
Isomerische SMILES |
COC1=CC2=C(C=CN=C2C=C1)C([C@H]3CC4CCN3CC4C=C)NC5=C(C(=O)C5=O)NC([C@H]6CC7CCN6CC7C=C)C8=C9C=C(C=CC9=NC=C8)OC |
Kanonische SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)NC5=C(C(=O)C5=O)NC(C6CC7CCN6CC7C=C)C8=C9C=C(C=CC9=NC=C8)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















